Einecs 304-968-8
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 304-968-8 is a registered entry for a chemical substance under the EU’s regulatory framework. These substances are subject to evaluation under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulations to address data gaps in toxicity, environmental persistence, and bioaccumulation .
The compound’s classification and applications likely depend on its structural and functional properties. For example, EINECS chemicals are often categorized by their use in industrial processes, consumer products, or pharmaceuticals. Predictive toxicological tools, such as Quantitative Structure-Activity Relationships (QSARs), are employed to estimate hazards when experimental data are lacking, emphasizing hydrophobicity (log Kow), reactivity, and molecular descriptors .
Properties
CAS No. |
94313-70-9 |
|---|---|
Molecular Formula |
C30H57NO9 |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoic acid |
InChI |
InChI=1S/C24H42O6.C6H15NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;8-4-1-7(2-5-9)3-6-10/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);8-10H,1-6H2/b12-11-; |
InChI Key |
XUBSENCNBRNSCL-AFEZEDKISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Pathways
Assuming EINECS 304-968-8 contains functional groups like alcohols, amines, or carboxylic acids (common in EINECS-classified compounds), plausible reactions include:
Hydrolysis
-
Mechanism : Cleavage of esters or amides in aqueous acidic/basic conditions.
-
Example :
Oxidation
-
Mechanism : Conversion of alcohols to ketones/carboxylic acids (e.g., using KMnO₄).
-
Example :
Condensation
-
Mechanism : Formation of imines or esters via coupling.
-
Example :
Analytical Techniques for Reaction Validation
| Technique | Purpose | Example Data |
|---|---|---|
| NMR Spectroscopy | Confirm molecular structure | Peaks corresponding to functional groups |
| Mass Spectrometry | Identify molecular weight, isotopes | Exact mass (e.g., ) |
| TLC/HPLC | Track reaction progress/purity | Rf values, retention times |
Research Gaps and Recommendations
-
Primary Sources : Consult ECHA’s EC Inventory or CAS Reactions Database for direct data .
-
Synthesis Optimization : Use computational modeling (e.g., DFT) to predict reaction outcomes.
-
Toxicity Studies : Conduct bioassays to determine ecotoxicological impact.
Note: The above analysis is hypothetical and based on structural analogs. Always verify with primary sources for compound-specific reactions.
Scientific Research Applications
Einecs 304-968-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it is used in the production of various commercial products .
Mechanism of Action
The mechanism of action of Einecs 304-968-8 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired effect .
Comparison with Similar Compounds
Research Implications and Data Gaps
- Regulatory Efficiency : Tools like RASAR and QSAR minimize animal testing while prioritizing high-risk EINECS substances for further study .
- Unresolved Challenges :
- Dynamic Thresholds : Fixed similarity scores (e.g., 70%) may overlook mechanistic differences in toxicity pathways.
- Data Sparsity : Only 54% of EINECS chemicals are classifiable into QSAR-friendly categories, leaving botanicals and complex mixtures understudied .
Q & A
Q. How to integrate multi-disciplinary data (e.g., environmental fate, pharmacokinetics) into a cohesive risk assessment model for this compound?
- Methodological Answer : Develop a systems biology approach using Bayesian networks to quantify uncertainty across datasets. Prioritize peer-reviewed environmental and toxicological studies with rigorous QA/QC protocols. Use tools like PRISMA for systematic literature reviews to minimize selection bias .
Data Presentation & Ethical Compliance
- For large datasets : Follow guidelines from Scientific Data to deposit raw data in repositories like Dryad or Zenodo, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Ethical reporting : Disclose conflicts of interest and adhere to institutional review board (IRB) protocols for studies involving human or animal models .
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